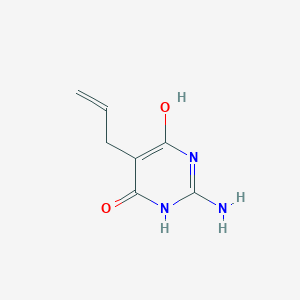

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Nucleic Acid Analogues

2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, as a pyrimidine base analog, is studied for its potential to participate in nonstandard base pairs within nucleic acids, retaining Watson-Crick geometry but with a unique hydrogen bonding pattern. Such analogs are crucial for understanding genetic encoding and molecular recognition in nucleic acids, providing insights into non-canonical base pairing mechanisms that could have implications in genetic engineering and therapy (Voegel, Benner, & von Krosigk, 1993).

Antimicrobial Activity

Research into pyrimidine derivatives has shown that certain compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial agents. For example, compounds synthesized from aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride displayed significant antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Aldose Reductase Inhibition

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds exhibit micromolar to submicromolar inhibitory activity, with modifications to the pyridopyrimidinone structure affecting potency. The presence of hydroxy groups enhances inhibitory effectiveness, suggesting these derivatives' potential in treating or managing diabetes-related disorders (La Motta et al., 2007).

Fluorescent Sensors

Novel pyrimidinone-based compounds have been developed as fluorescent sensors for detecting metal ions, such as aluminum, which have significant implications in environmental monitoring and biomedical diagnostics. These sensors exhibit high sensitivity and specificity for aluminum ions, with potential applications in imaging and analytical chemistry (Yadav & Singh, 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit immune-activated nitric oxide production

Result of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production , suggesting that this compound may also have immunomodulatory effects.

properties

IUPAC Name |

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEHFUXYYSUSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(NC1=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B493484.png)

![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B493488.png)

![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B493489.png)

![2-Isopropyl-5-methylphenyl (5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl ether](/img/structure/B493490.png)

![N-({5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B493493.png)

![N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B493496.png)

![4-methyl-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B493497.png)

![4-methyl-N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B493499.png)

![3-methyl-N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B493500.png)

![N-[2-(5-{[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B493501.png)

![2-methyl-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B493502.png)

![2-({5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B493505.png)

![methyl 3-{[({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B493506.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B493507.png)